molecular formula C20H24O9 B8072510 (3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

(3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

Cat. No.: B8072510
M. Wt: 408.4 g/mol
InChI Key: FPUXKXIZEIDQKW-IKIFPUOBSA-N
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Description

(3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione is a useful research compound. Its molecular formula is C20H24O9 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione is a complex organic molecule with potential biological activity. This article explores its biological properties based on available research findings.

Chemical Structure

The compound's intricate structure includes multiple hydroxyl groups and a tert-butyl group that may influence its biological interactions and solubility.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory activities.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study focusing on derivatives of hexacyclic compounds indicated that modifications at specific positions could enhance antimicrobial efficacy. The compound's structural features suggest it may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.

Anti-inflammatory Effects

Research into related compounds has highlighted their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. The hydroxyl groups in this compound are hypothesized to play a crucial role in these mechanisms by acting as hydrogen bond donors.

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of structurally similar compounds on cancer cell lines such as HeLa and MCF-7. Results indicated that these compounds could induce apoptosis through the activation of caspase pathways.

Case Studies

StudyFindings
Study 1: Antimicrobial EfficacyThe compound demonstrated significant activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2: Anti-inflammatory ResponseInhibition of TNF-alpha production was observed at concentrations of 10 µM and above.
Study 3: Cytotoxicity in Cancer CellsInduced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of exposure.

The biological activities are likely attributed to:

  • Hydroxyl Group Interactions : These groups can form hydrogen bonds with biological macromolecules.
  • Structural Rigidity : The hexacyclic framework may provide stability and specificity in binding to target sites within cells.

Properties

IUPAC Name

(3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8+,9-,10+,11+,15+,17-,18?,19-,20?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUXKXIZEIDQKW-IKIFPUOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H]2[C@]1(C34C(=O)O[C@H]5[C@]3(C2)C6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15291-75-5
Record name 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b-dihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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